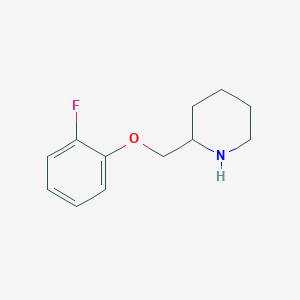

2-((2-Fluorophenoxy)methyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

2-[(2-fluorophenoxy)methyl]piperidine |

InChI |

InChI=1S/C12H16FNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2 |

InChI Key |

YAOXZZZMKNJJAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)COC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Fluorophenoxy Methyl Piperidine and Analogues

Formation of the Piperidine (B6355638) Core

The fundamental challenge in synthesizing piperidine derivatives lies in the efficient and controlled construction of the six-membered ring. Various strategies have been developed to address this, each with its own advantages and limitations.

Cyclization Reactions Utilizing Amines and Carbonyl Compounds

Intramolecular cyclization reactions are a powerful tool for the synthesis of piperidines. mdpi.com These reactions typically involve a linear precursor containing both an amine and a carbonyl group, or functionalities that can be converted into them, which then react to form the heterocyclic ring. nih.gov

One common approach involves the cyclization of amino aldehydes. For instance, a radical intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex can produce various piperidines in good yields. nih.gov Another strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization of the alkyne to form an enamine, followed by the generation of an iminium ion that subsequently cyclizes and is reduced to the piperidine. mdpi.com

Metal-catalyzed cyclizations offer a broad scope for piperidine synthesis. mdpi.com For example, a gold(I)-catalyzed oxidative amination of unactivated alkenes can form substituted piperidines. nih.gov Additionally, palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide access to a range of nitrogen heterocycles, including piperidines. organic-chemistry.org

The following table summarizes various cyclization strategies for piperidine synthesis.

| Cyclization Strategy | Catalyst/Reagent | Key Features |

| Radical Cyclization | Cobalt(II) catalyst | Effective for linear amino-aldehydes. |

| Reductive Hydroamination | Acid-mediated | Utilizes alkyne precursors. |

| Oxidative Amination | Gold(I) complex | Suitable for unactivated alkenes. nih.gov |

| Wacker-Type Cyclization | Pd(DMSO)2(TFA)2 | Aerobic, base-free conditions. organic-chemistry.org |

| Prins and Carbonyl Ene Cyclizations | Lewis or Brønsted acids | Diastereoselective formation of 3,4-disubstituted piperidines. acs.orgresearchgate.net |

Mannich Condensation Reactions

The Mannich reaction is a three-component condensation involving an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen atom (such as a ketone). jofamericanscience.orgsciencemadness.org This reaction is a cornerstone in the synthesis of piperidones, which can be further reduced to piperidines. sciencemadness.org

A classic example is the double Mannich condensation of glutaraldehyde (B144438), an amine, and acetonedicarboxylic acid, which provides an elegant route to tropinone, a bicyclic piperidine derivative. oup.com More broadly, the Mannich reaction can be used to synthesize a variety of 4-piperidones with diverse substituents at various positions on the ring. sciencemadness.org The reaction is often carried out by refluxing an aqueous or alcoholic solution of the reactants, though using glacial acetic acid as a solvent has been shown to improve yields and simplify product isolation. sciencemadness.org

Stereoselective Mannich reactions have been developed to control the stereochemistry of the resulting piperidines. researchgate.net These methods can be categorized into three main approaches: chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based. researchgate.net For example, a highly enantioselective [4+2] annulation via an organocatalytic direct Mannich reaction followed by reductive cyclization has been reported for the one-pot synthesis of 2,3-substituted piperidines from an N-PMP aldimine and aqueous glutaraldehyde. rsc.org This method achieves high yields and excellent enantioselectivities. rsc.org

A general method for assembling multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids, utilizes a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This reaction produces a chiral dihydropyridinone intermediate that serves as a versatile building block for various chiral piperidine compounds. rsc.org

The following table highlights key aspects of Mannich reactions in piperidine synthesis.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Classical Mannich | Amine, Aldehyde, Ketone | Reflux in alcohol or acetic acid | 4-Piperidones |

| Organocatalytic Mannich | N-PMP aldimine, Glutaraldehyde | Organocatalyst | 2,3-Substituted piperidines rsc.org |

| Vinylogous Mannich | Dienolate, Aldehyde, Amine | Stereoselective conditions | Chiral dihydropyridinones rsc.org |

| Intramolecular Mannich | δ-amino β-keto esters, Aldehydes/Ketones | Acidic conditions | Polysubstituted piperidines acs.org |

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for forming C-N bonds and is a key strategy in the synthesis of piperidines. nih.govresearchgate.net This two-step process involves the initial condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

A common approach involves the double reductive amination of glutaraldehyde or its derivatives with a primary amine. mdpi.com For instance, a highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde (B1249045) and aniline (B41778) derivatives has been developed. mdpi.com Similarly, tetracarbonylhydridoferrate has been shown to be a highly selective reducing agent for the reductive amination of glutaraldehyde with a wide variety of primary amines, affording N-substituted piperidines in good to excellent yields under mild conditions. oup.com

Reductive amination can also be performed intramolecularly. For example, the intramolecular reductive amination of carbohydrates is a key step in the synthesis of polyhydroxy piperidine iminosugars. researchgate.net This method often involves a one-pot amination-cyclization cascade. researchgate.net

Various reducing agents can be employed in reductive amination. While sodium cyanoborohydride (NaCNBH₃) is a classic choice, less toxic alternatives like borane-pyridine complex (BAP) have been found to be superior in some cases, eliminating the formation of nitrile impurities. tandfonline.comtandfonline.com

The following table summarizes different reductive amination approaches for piperidine synthesis.

| Substrate Type | Amine Source | Catalyst/Reducing Agent | Key Features |

| Glutaraldehyde | Primary Amines | Ru(II) catalyst / Hydrosilane | Highly selective for amines with p-π conjugation. mdpi.com |

| Glutaraldehyde | Primary Amines | Tetracarbonylhydridoferrate | Mild conditions, broad substrate scope. oup.com |

| Dicarbonyl Compounds | Primary Amines | Sodium Cyanoborohydride | General method for N-heterocycle synthesis. oup.com |

| Aldehydes | Piperidines (secondary amines) | Borane-Pyridine Complex | Avoids cyanide-related byproducts. tandfonline.comtandfonline.com |

| ω-Chloroketones | Isopropylamine | Transaminases (biocatalyst) | Enantioselective synthesis of 2-substituted piperidines. acs.org |

Stereoselective and Enantioselective Approaches

Controlling the stereochemistry of the piperidine ring is crucial, as the biological activity of piperidine-containing compounds is often highly dependent on their three-dimensional structure. researchgate.net Consequently, numerous stereoselective and enantioselective methods have been developed.

The use of chiral reagents and catalysts is a powerful strategy to induce asymmetry in the synthesis of piperidines. Chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction and are subsequently removed, are a common approach. For example, the diastereoselective Mannich reaction employing the readily available aminoalcohol (+)-(S,S)-pseudoephedrine as a chiral auxiliary allows for the preparation of β-aminocarbonyl compounds with high diastereoselectivity, which can then be converted into highly enantioenriched piperidine structures. rsc.org

Chiral catalysts can also be used to achieve enantioselective transformations. For instance, an asymmetric intramolecular hydroamination of allenes catalyzed by a phosphinegold(I) complex enables the enantioselective formation of vinyl piperidines. organic-chemistry.org Similarly, a chiral copper(II) catalyst has been used for the enantioselective cyanidation of fluorosubstituted amines, with the resulting aminonitriles undergoing cyclization to chiral piperidines. mdpi.com

The table below provides examples of chiral reagents and catalysts used in piperidine synthesis.

| Approach | Chiral Reagent/Catalyst | Reaction Type | Outcome |

| Chiral Auxiliary | (+)-(S,S)-Pseudoephedrine | Mannich Reaction | Highly enantioenriched piperidines. rsc.org |

| Chiral Catalyst | Phosphinegold(I) Complex | Intramolecular Hydroamination | Enantioselective formation of vinyl piperidines. organic-chemistry.org |

| Chiral Catalyst | Copper(II) Complex | Enantioselective Cyanidation/Cyclization | Chiral piperidines. mdpi.com |

| Chiral Base | Chiral Lithium Amide | Symmetry-Breaking Enolisation | Highly diastereo- and enantioselective alkylation of meso-piperidine diesters. lookchem.com |

Asymmetric cyclization reactions provide a direct route to chiral piperidines. A notable example is the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes. organic-chemistry.orgnih.govacs.orgfigshare.comx-mol.com This method, which utilizes a specially designed pyridine-oxazoline (Pyox) ligand, yields chiral β-acetoxylated piperidines with excellent chemo-, regio-, and enantioselectivities under mild conditions. organic-chemistry.orgnih.govacs.orgfigshare.comx-mol.com The introduction of a sterically bulky group on the Pyox ligand is crucial for enhancing the reactivity and enantioselectivity of the reaction. organic-chemistry.orgnih.gov

Another palladium-catalyzed approach involves a 1,3-chirality transfer reaction, where N-protected ζ-amino allylic alcohols cyclize in the presence of a Pd(II) catalyst to give substituted piperidines with high stereoselectivities. nih.gov

Asymmetric aza-Michael reactions are also employed for the enantioselective synthesis of piperidines. For example, an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst can be used to synthesize enantioenriched 3-spiropiperidines. rsc.org

The following table summarizes key asymmetric cyclization reactions for piperidine synthesis.

| Reaction | Catalyst/Ligand | Key Features |

| 6-endo Aminoacetoxylation | Palladium(II) / Pyridine-oxazoline (Pyox) ligand | Forms chiral β-acetoxylated piperidines from unactivated alkenes. organic-chemistry.orgnih.govacs.orgfigshare.comx-mol.com |

| 1,3-Chirality Transfer | Palladium(II) | Cyclization of N-protected ζ-amino allylic alcohols. nih.gov |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Synthesis of enantioenriched 3-spiropiperidines. rsc.org |

| Cyclizative Aminoboration | Copper / (S, S)-Ph-BPE | Synthesis of chiral 2,3-cis-disubstituted piperidines. researchgate.net |

Continuous Flow Synthesis for Enantioenriched Derivatives

The synthesis of enantioenriched piperidine derivatives benefits significantly from the application of continuous flow chemistry. rsc.org This technology offers enhanced safety, efficiency, and scalability compared to traditional batch processes. mdpi.com Continuous processing and microreactor technology have been successfully applied to catalytic enantioselective transformations, which are crucial for producing the stereogenic synthons found in many pharmaceutically active ingredients. rsc.org

Flow chemistry-based approaches have been developed for the synthesis of chiral active pharmaceutical ingredients (APIs) and their advanced intermediates. rsc.org These methods incorporate biocatalysis, organometallic catalysis, and metal-free organocatalysis to create asymmetry within continuously operated systems. rsc.org While a specific continuous flow synthesis for 2-((2-Fluorophenoxy)methyl)piperidine has not been detailed, the principles have been applied to the synthesis of other complex molecules. For instance, the total synthesis of five natural cyclodepsipeptides, including destruxin B and isaridin A, was achieved using a flow macrocyclization method that dramatically reduced reaction times from hours to minutes. rsc.org Similarly, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed to produce enantioenriched piperidines with high enantiomeric ratios (up to 93:7 er). nih.govnih.gov Such a process is highly amenable to adaptation in a continuous flow system for large-scale production of chiral piperidine intermediates.

Table 1: Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts This table showcases the substrate scope for producing chiral piperidines using an Ir-catalyzed hydrogenation method adaptable to continuous flow processes. nih.gov

| Substrate (Pyidinium Salt) | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| N-Benzyl-2-(2-bromo-4-cyanobenzyl)pyridinium | N-Benzyl-2-(2-bromo-4-cyanobenzyl)piperidine | 85 | 93:7 |

| N-Benzyl-2-(diphenylmethyl)pyridinium | N-Benzyl-2-(diphenylmethyl)piperidine | 90 | 84:16 |

| N-Benzyl-2-((tert-butyldimethylsilyloxy)methyl)pyridinium | N-Benzyl-2-((tert-butyldimethylsilyloxy)methyl)piperidine | 88 | 82:18 |

| N-Benzyl-2-phenethylpyridinium | N-Benzyl-2-phenethylpiperidine | 89 | 88:12 |

| N-Benzyl-2-methylpyridinium | N-Benzyl-2-methylpiperidine | 82 | 82:18 |

| N-Benzyl-2-propylpyridinium | N-Benzyl-2-propylpiperidine | 85 | 88:12 |

| N-Benzyl-2-isopropylpyridinium | N-Benzyl-2-isopropylpiperidine | 83 | 91:9 |

| N-Benzyl-2-cyclopropylpyridinium | N-Benzyl-2-cyclopropylpiperidine | 86 | 92:8 |

**1.2. Introduction of the Fluorophenoxy Moiety

A primary and straightforward method for forming the aryl ether linkage in this compound is through a Williamson-type ether synthesis. This reaction involves the deprotonation of a phenol (B47542) followed by nucleophilic substitution with an alkyl halide. In this specific synthesis, 2-fluorophenol (B130384) would be treated with a suitable base, such as potassium carbonate or sodium hydride, to generate the corresponding phenoxide. This phenoxide anion then acts as a nucleophile, attacking a piperidine derivative bearing a leaving group, such as 2-(chloromethyl)piperidine (B3272035) or 2-(bromomethyl)piperidine, to form the desired ether. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov

The Mitsunobu reaction provides a powerful and versatile method for forming alkyl aryl ethers under mild conditions, particularly when direct etherification is challenging. sigmaaldrich.comorganic-chemistry.org This reaction facilitates the dehydrative coupling of a primary or secondary alcohol with a pronucleophile, such as a phenol, which should have a pKa of approximately 15 or less. sigmaaldrich.comorganic-synthesis.com The process typically employs a combination of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

For the synthesis of this compound, the reaction would involve coupling piperidine-2-methanol with 2-fluorophenol. The general mechanism proceeds with the phosphine and azodicarboxylate forming a betaine (B1666868) intermediate. sigmaaldrich.com This intermediate then deprotonates the phenol, and the resulting alcohol-phosphine complex is attacked by the phenoxide, leading to the formation of the desired ether with an inversion of configuration at the alcohol's stereocenter. organic-chemistry.org One of the challenges of the Mitsunobu reaction is the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine, though strategies using polymer-supported reagents can simplify purification. sigmaaldrich.com

Table 2: General Mitsunobu Reaction Conditions This table outlines the typical reagents and solvents used in a Mitsunobu reaction for ether formation. sigmaaldrich.comorganic-synthesis.com

| Component | Example Reagent(s) | Role |

|---|---|---|

| Alcohol | Piperidine-2-methanol | Electrophile precursor |

| Pronucleophile | 2-Fluorophenol | Nucleophile |

| Phosphine | Triphenylphosphine (PPh3) | Activating agent/Reductant |

| Azodicarboxylate | DIAD, DEAD | Activating agent/Oxidant |

| Solvent | THF, Dichloromethane (B109758), Dioxane | Reaction medium |

Aromatic nucleophilic substitution (SNAr) offers another route to the fluorophenoxy moiety, especially with highly fluorinated aromatic rings. nih.gov In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group, such as a fluoride (B91410) or nitro group. nih.gov The high electronegativity of fluorine makes polyfluoroarenes susceptible to nucleophilic attack. nih.gov

To synthesize the target compound via this method, a piperidine-based alkoxide, generated from piperidine-2-methanol, would act as the nucleophile. This nucleophile would attack an activated fluoroarene, such as 1,2-difluorobenzene (B135520) or 2,4-dinitrofluorobenzene. rsc.org The reaction is often facilitated by a base like potassium carbonate in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO). nih.govwalisongo.ac.id The reactivity order of leaving groups in activated aryl substrates is typically F > NO2 > Cl ≈ Br > I, making fluoride an excellent leaving group in SNAr reactions. nih.gov This method is particularly effective for creating aryl ethers from electron-poor arenes. orgsyn.org

Table 3: Example of SNAr Reaction for Aryl Ether Synthesis This table shows a representative SNAr reaction, demonstrating the displacement of a fluoride ion by a nucleophile. walisongo.ac.id

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K2CO3 | DMSO | 140 |

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced a novel, two-stage process for the functionalization of piperidines that combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This strategy addresses the longstanding challenge of selectively modifying complex, three-dimensional saturated heterocycles like piperidines. news-medical.netnih.gov

In the first step, an enzymatic transformation is used to selectively hydroxylate the piperidine ring at a specific carbon-hydrogen bond. news-medical.netchemistryviews.org This is achieved using enzymes such as engineered proline-4-hydroxylases or ectoine (B1671093) 5-hydroxylases, which provide enantiopure hydroxy-piperidine derivatives on a large scale. chemistryviews.orgchemrxiv.org This biocatalytic step is analogous to the site-selective functionalization used in aromatic chemistry but applied to a 3D structure. chemrxiv.org The resulting hydroxylated piperidine can then be used in subsequent reactions. For the synthesis of this compound, a hydroxylated piperidine could serve as a precursor for introducing the (2-fluorophenoxy)methyl group, potentially via the Mitsunobu or other etherification methods described previously. This biocatalytic approach streamlines the synthesis of complex piperidine architectures, making previously inaccessible or expensive molecules more readily available for drug discovery. news-medical.netresearchgate.net

Radical Cross-Coupling in Piperidine Functionalization

Radical cross-coupling reactions have emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net These methods often proceed via open-shell intermediates, offering complementary reactivity to traditional two-electron pathways. researchgate.net In the context of piperidine synthesis, radical-based strategies provide a powerful means to achieve C-H functionalization, allowing for the direct installation of substituents onto the heterocyclic core.

One prominent approach involves the generation of a radical at a specific position on the piperidine ring, which can then be intercepted by a suitable coupling partner. Photoredox catalysis, in particular, has revolutionized the generation of such radical intermediates from a variety of precursors. researchgate.net For instance, the selective excitation of certain photocatalysts with visible light can initiate single-electron transfer (SET) processes, converting stable organic molecules into reactive radical ions. nih.gov

While direct radical C-O bond formation at the C2-position of a piperidine with a phenoxy group is not extensively documented, the principles of radical chemistry allow for a conceptual synthetic design. A plausible strategy could involve the generation of a piperidin-2-yl radical, which could then be trapped by a (2-fluorophenoxy) radical or a related oxygen-centered electrophile. The piperidin-2-yl radical itself could be generated through various means, including hydrogen atom transfer (HAT) from an N-protected piperidine or via decarboxylative strategies from a suitable piperidine-2-carboxylic acid derivative.

Recent advancements have demonstrated the combination of biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines. caltech.edufaratarjome.ir This chemoenzymatic approach allows for the stereoselective introduction of a hydroxyl group, which can then be leveraged in subsequent radical reactions. Although these examples primarily focus on C-C bond formation, the underlying principles could be adapted for the synthesis of analogues of this compound. For instance, a hydroxylated piperidine could be converted into a suitable precursor for a radical C-O coupling reaction.

The following table summarizes representative conditions for radical functionalization of piperidine scaffolds, highlighting the versatility of this methodology.

| Entry | Reactants | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| 1 | N-Boc-piperidine, Aryl halide | Ni(cod)2 / dtbbpy, Ir(ppy)2(dtbbpy)PF6 (photocatalyst) | 2-Aryl-N-Boc-piperidine | 50-85 | nih.gov |

| 2 | N-Acyl-piperidine, Alkyl-1,4-dihydropyridine | NiBr2·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | 2-Alkyl-N-acyl-piperidine | 60-95 | nih.gov |

| 3 | Piperidine-2-carboxylic acid, Aryl iodide | NiCl2·glyme / bipyridine, Electrochemical oxidation | 2-Aryl-piperidine | 70-90 | caltech.edu |

This table presents generalized data from studies on radical piperidine functionalization and does not represent the direct synthesis of this compound.

Multi-Component Reactions for Diverse Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more starting materials react in a one-pot fashion to form a single product that incorporates substantial portions of each reactant. caltech.edubeilstein-journals.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it particularly valuable in drug discovery. beilstein-journals.orgnih.gov Several classic MCRs, such as the Ugi and Passerini reactions, have been extensively utilized for the synthesis of complex heterocyclic systems, including piperidine derivatives. caltech.edumdpi.com

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups and building blocks, leading to a vast chemical space of accessible products. beilstein-journals.org By carefully selecting the starting materials, it is conceivable to construct piperidine-containing scaffolds. For example, by employing a bifunctional starting material that contains both an amine and a latent aldehyde or carboxylic acid, subsequent cyclization of the Ugi product can lead to the formation of a piperidine ring.

While a direct synthesis of this compound via a standard Ugi reaction is not straightforward, modifications and post-Ugi transformations could potentially enable access to such analogues. For instance, one of the starting components could be designed to carry the (2-fluorophenoxy)methyl moiety. An alternative strategy could involve an Ugi reaction that generates a piperidine precursor with a handle at the C2-position, which can then be further elaborated to install the desired ether linkage in a subsequent step.

Recent research has demonstrated the power of MCRs in the synthesis of highly substituted piperidines. For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been shown to produce functionalized piperidines in good yields. researchgate.net Although this specific reaction does not yield the target compound, it exemplifies the potential of MCRs to rapidly assemble complex piperidine cores.

The following table provides an overview of different MCRs and their application in generating heterocyclic scaffolds relevant to piperidine synthesis.

| Entry | Reaction Type | Reactants | Product Scaffold | Yield (%) | Reference |

| 1 | Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide (piperidine precursor) | 70-95 | mdpi.combeilstein-journals.org |

| 2 | Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | 60-90 | caltech.edu |

| 3 | Pseudo 5-Component | Aromatic aldehyde, Aniline, Alkyl acetoacetate | Substituted piperidine | 85-95 | researchgate.net |

This table presents generalized data from studies on multi-component reactions for the synthesis of heterocyclic compounds and does not represent the direct synthesis of this compound.

Chemical Transformations and Derivatization of the 2 2 Fluorophenoxy Methyl Piperidine Scaffold

Oxidation Reactions Leading to Carboxylic Acids or Ketones

The oxidation of the piperidine (B6355638) ring or its substituents can lead to the formation of valuable intermediates such as carboxylic acids or ketones. While direct oxidation of the 2-((2-fluorophenoxy)methyl)piperidine scaffold to a carboxylic acid is not extensively documented in readily available literature, general methods for the oxidation of similar piperidine derivatives are well-established. For instance, dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives using reagents like mercury(II)-EDTA can form an iminium function, which can then be further transformed. researchgate.net In some cases, this can lead to the formation of lactams, which are cyclic amides. researchgate.net

Reduction Reactions Yielding Alcohols or Amines

Reduction reactions are fundamental in modifying the piperidine core. The reduction of pyridine (B92270) precursors is a common strategy for synthesizing substituted piperidines. mdpi.comnih.gov For example, the double reduction of pyridine derivatives can be achieved using catalysts like ruthenium(II) or rhodium(I). mdpi.com Sodium borohydride (B1222165) is another effective reagent for the reduction of piperidinone derivatives to their corresponding alcohols. mdpi.comgoogle.com The stereoselectivity of these reductions can often be controlled by the reaction conditions, such as temperature and the presence of additives. google.com

Aromatic Ring Functionalization via Substitution Reactions

The 2-fluorophenoxy group provides a reactive site for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring.

Halogenation: The introduction of additional halogen atoms can significantly impact the electronic properties and metabolic stability of the molecule. A bromo-derivative, 2-((4-Bromo-2-fluorophenoxy)methyl)piperidine, is a known compound, suggesting that direct bromination of the aromatic ring is a feasible transformation. bldpharm.com

Nitration and Sulfonation: While specific examples for this compound are not readily available, the nitration and sulfonation of fluorophenoxy moieties are standard aromatic functionalization techniques. These reactions typically proceed under acidic conditions and can introduce nitro or sulfonic acid groups, respectively, onto the aromatic ring.

Amide and Carbamate Formation for Scaffold Modification

The secondary amine of the piperidine ring is a key handle for derivatization through the formation of amides and carbamates. These functional groups are prevalent in many biologically active molecules.

Amide Formation: The piperidine nitrogen can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This reaction is a cornerstone of medicinal chemistry for building complex molecules. nih.gov

Carbamate Formation: Carbamates are often used as protecting groups for the piperidine nitrogen or as integral parts of the final molecular structure. nih.govnih.govgoogle.com They can be formed by reacting the piperidine with chloroformates or by other methods such as the modified Hofmann rearrangement. nih.gov The choice of the carbamate-forming reagent allows for the introduction of a wide variety of substituents. nih.govresearchgate.net

Protecting Group Manipulations (e.g., Boc-deprotection)

In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under many reaction conditions and its ease of removal.

The deprotection of a Boc-protected piperidine is typically achieved under acidic conditions. un.orgyoutube.com Reagents such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane are frequently employed. nih.gov More recently, milder methods using reagents like oxalyl chloride in methanol (B129727) have also been developed. nih.gov The choice of deprotection conditions is crucial to ensure the stability of other functional groups within the molecule. nih.gov

Cleavage of Ether Linkages

The ether linkage in the this compound scaffold can be cleaved under specific conditions, although this is generally a challenging transformation due to the stability of aryl ethers. rsc.orgrsc.org Methods for cleaving such bonds often involve strong acids or specialized catalytic systems. For example, combinations of Lewis acids and hydrogenation metals have been shown to be effective in cleaving aryl-ether linkages in lignin (B12514952) model compounds, which share structural similarities. rsc.org

Medicinal Chemistry and Chemical Biology Applications

Scaffold Design in Drug Discovery Initiatives

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. researchgate.net Its ubiquity stems from its ability to serve as a versatile structural backbone that can be readily functionalized to create diverse chemical libraries for screening. researchgate.netnih.gov The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with the binding pockets of proteins.

In the context of drug design, the 2-((phenoxymethyl)piperidine) framework is particularly valuable. It combines the basic nitrogen of the piperidine, which can form crucial salt bridges or hydrogen bonds with acidic residues like aspartate in a receptor's active site, with a flexible phenoxy linker that can be modified to enhance potency and selectivity. chemrxiv.org The introduction of a fluorine atom onto the phenoxy ring, as in 2-((2-fluorophenoxy)methyl)piperidine, is a common strategy to improve metabolic stability and modulate binding affinity. nih.gov

Researchers have utilized this and related scaffolds in the design of inhibitors for various enzymes and modulators for receptors. For instance, the piperidine scaffold has been incorporated into HIV-1 protease inhibitors, where it acts as a P2-ligand designed to fit into the S2 subsite of the enzyme. nih.gov Similarly, derivatives have been developed as potent antimalarial agents and as modulators of central nervous system targets. nih.gov The strategic replacement of other cyclic amines, such as piperazine (B1678402), with a piperidine ring has also been explored to improve the pharmacological profile of drug candidates targeting the dopamine (B1211576) D4 receptor. chemrxiv.org

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with a "lead compound," a molecule that shows promising activity towards a specific biological target but requires modification to improve its drug-like properties. The piperidine framework is frequently featured in such lead compounds. researchgate.net

A key challenge in drug development is optimizing a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile, including metabolic stability. For example, in the development of dopamine D4 receptor antagonists, a series of compounds based on a difluoropiperidine scaffold was synthesized. Structure-activity relationship (SAR) studies led to the identification of a lead compound with exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity for the D4 receptor over other dopamine subtypes. chemrxiv.org However, this compound suffered from poor microsomal stability, a common hurdle in drug development. chemrxiv.org

Development of Modulators for Neurotransmitter Systems

The this compound structure is closely related to scaffolds known to modulate key neurotransmitter systems in the brain, such as the serotonin (B10506), norepinephrine (B1679862), and dopamine systems.

Serotonin and Norepinephrine Reuptake Inhibition

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressants that function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov The relative potency for each transporter can vary significantly among different drugs, leading to different therapeutic profiles. nih.gov For example, venlafaxine (B1195380) has a 30-fold higher affinity for SERT over NET, whereas its metabolite desvenlafaxine (B1082) has a 10-fold preference. nih.gov In contrast, milnacipran (B1663801) is considered a more balanced inhibitor, with nearly equal potency for both transporters. nih.gov

The (phenoxymethyl)piperidine scaffold is structurally analogous to compounds developed for selective serotonin reuptake inhibition. One of the most well-known selective serotonin reuptake inhibitors (SSRIs), fluoxetine, is 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. nih.gov This compound was found to be a potent and competitive inhibitor of serotonin uptake with high selectivity over norepinephrine uptake. nih.gov The development of such molecules demonstrates the utility of the phenoxy-alkylamine core in designing selective modulators of monoamine transporters.

| Drug | 5-HT:NE Reuptake Inhibition Ratio |

| Venlafaxine | 30:1 |

| Desvenlafaxine | 10:1 |

| Duloxetine | 10:1 |

| Milnacipran | 1:1 |

| Levomilnacipran | 1:2 |

| Data sourced from a 2014 pharmacological comparison of SNRIs. nih.gov |

Dopamine Receptor Ligand Development (e.g., D4R)

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in brain regions associated with cognition and decision-making, making it a target for various neuropsychiatric conditions. chemrxiv.orgchemrxiv.org The (phenoxymethyl)piperidine scaffold has proven to be a highly effective template for developing potent and selective D4R ligands. chemrxiv.orgmdpi.com

Recent research has focused on developing D4R antagonists for conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. chemrxiv.org In one study, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized and evaluated. Molecular docking studies revealed key interactions between the piperidine nitrogen and acidic residues (Asp112 and Glu183) in the D4 receptor binding site. chemrxiv.org This work led to the identification of compound 14a , which displayed outstanding D4R binding affinity and selectivity. chemrxiv.org Although its metabolic instability made it unsuitable as a drug candidate, its high selectivity makes it a valuable research tool. chemrxiv.org

| Compound | D4R Affinity (Ki) | Selectivity vs D2R | Selectivity vs D3R |

| 14a | 0.3 nM | >2000-fold | >2000-fold |

| 9ff | 35.0 nM | >285-fold | >285-fold |

| 9ee | 16.4 nM | >609-fold | >609-fold |

| Data from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. chemrxiv.org |

Enzyme Inhibition and Receptor Modulation in Biological Research

Beyond neurotransmitter transporters and receptors, the versatile piperidine scaffold has been employed to create inhibitors for a wide range of enzymes and to modulate other receptor systems. This broad applicability underscores its importance as a privileged structure in medicinal chemistry.

For instance, piperidine-containing compounds have been successfully designed as potent enzyme inhibitors for various therapeutic areas.

Cholinesterases: Benzimidazole-based piperidine hybrids have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com

Monoamine Oxidase (MAO): Pyridazinobenzylpiperidine derivatives were developed as selective inhibitors of MAO-B, an enzyme targeted in the treatment of Parkinson's disease. mdpi.com One lead compound from this series showed competitive, reversible inhibition with a Ki value of 0.155 µM. mdpi.com

Other Enzymes: The piperidine motif has been incorporated into dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications, as well as into inhibitors of α-amylase for potential anti-diabetic effects. researchgate.netresearchgate.net

In the realm of receptor modulation, piperidine derivatives have been developed as positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor, offering a more selective way to enhance receptor signaling compared to traditional agonists. nih.gov

| Compound Class | Target Enzyme/Receptor | Therapeutic Area |

| Benzimidazole-piperidine hybrids | AChE/BuChE | Alzheimer's Disease |

| Pyridazinobenzylpiperidines | MAO-B | Parkinson's Disease |

| Piperidine-carboxamides | COX-2/sEH | Inflammation |

| Piperidine-substituted chalcones | α-amylase | Diabetes |

| 4-Phenylpiperidine-2-carboxamides | 5-HT2C Receptor (PAM) | Neuropsychiatric Disorders |

| This table summarizes various applications of the piperidine scaffold in enzyme inhibition and receptor modulation. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net |

Application in Chemical Biology for Probing Molecular Interactions

In chemical biology, small molecules are used as tools to probe and understand complex biological processes. Highly selective and potent compounds, often derived from scaffolds like this compound, are invaluable for this purpose. They can be used to investigate receptor function, signaling pathways, and the structural basis of molecular recognition. chemrxiv.org

A potent and selective ligand can be used as a "tool compound" to study the physiological role of its target in cellular or animal models. For example, the highly selective D4R antagonist 14a , despite its metabolic issues, is considered a valuable tool for investigating D4 receptor signaling in cellular models of movement disorders. chemrxiv.org

Furthermore, these molecules can be modified to create sophisticated probes. By incorporating a radiolabel, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), a ligand can be transformed into a radiotracer for receptor characterization or for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov For example, [³H]A-369508, a tritiated D4 receptor agonist, has been used to characterize D4 receptors in brain tissue, quantifying their density in different regions. nih.gov Such tools are essential for understanding receptor distribution and for the development of diagnostics.

Biophysical techniques are also used to study the direct interaction between a piperidine-containing molecule and its protein target. Methods like fluorescence spectroscopy and isothermal titration calorimetry can reveal the binding affinity, stoichiometry, and thermodynamic forces (enthalpy and entropy) driving the interaction, providing a detailed picture of the molecular recognition event. nih.gov

Design of Ghrelin Receptor Ligands

The ghrelin receptor, a G protein-coupled receptor also known as the growth hormone secretagogue receptor (GHS-R1a), has emerged as a significant target in medicinal chemistry. Its activation by the endogenous ligand ghrelin stimulates the release of growth hormone and regulates physiological processes such as appetite, energy balance, and glucose metabolism. nih.gov Consequently, the design and synthesis of ligands that can modulate the activity of this receptor are of considerable interest for the potential treatment of various conditions, including obesity, cachexia, and metabolic disorders.

The piperidine scaffold is a prevalent structural motif in the design of a wide array of central nervous system (CNS) active agents and other pharmaceuticals. researchgate.netdut.ac.za Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable component in the construction of molecules that can effectively interact with biological targets. In the context of ghrelin receptor ligands, the incorporation of a piperidine ring has been a strategy employed in the development of both agonists and antagonists.

While direct and extensive research on "this compound" as a ghrelin receptor ligand is not prominently detailed in publicly available literature, the constituent parts of the molecule—the fluorophenoxy group and the piperidine methyl ether linkage—are present in known ghrelin receptor modulators. For instance, research into related structures, such as phenoxypiperidines, has been conducted in the context of other receptor systems, like the histamine (B1213489) H(3) receptor, demonstrating the utility of this general scaffold in designing receptor-selective ligands. nih.gov The synthesis of derivatives like 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) for other applications, such as potential antidepressants, further underscores the chemical tractability and interest in the phenoxymethyl-piperidine core structure in medicinal chemistry. nih.gov

The design of potent ghrelin receptor ligands often involves the strategic placement of aromatic and hydrophobic groups to interact with key residues within the receptor's binding pocket. The 2-fluorophenoxy group in "this compound" provides a combination of aromaticity and lipophilicity, with the fluorine atom potentially influencing electronic properties and metabolic stability. The piperidine ring serves as a versatile scaffold that can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

It is understood that the ghrelin receptor family can display a high degree of constitutive activity, meaning they can signal without being bound to a ligand. nih.gov The design of ligands, therefore, encompasses not only agonists that activate the receptor and antagonists that block the action of the endogenous ligand but also inverse agonists that can reduce this basal activity. The structural features of "this compound" make it a candidate for derivatization to explore these different modes of pharmacological action at the ghrelin receptor.

Utilization as Building Blocks for Bioactive Molecules

The chemical scaffold of "this compound" represents a valuable building block in the synthesis of more complex and potentially bioactive molecules. In drug discovery and medicinal chemistry, the use of pre-functionalized, three-dimensional building blocks is a key strategy for efficiently exploring chemical space and generating novel molecular entities with desired pharmacological profiles. whiterose.ac.ukenamine.net The piperidine ring, in particular, is a privileged structure found in numerous approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics. researchgate.netdut.ac.za

The "this compound" structure offers several points for chemical modification, allowing for its incorporation into larger molecular frameworks. The secondary amine of the piperidine ring is a common site for derivatization, enabling the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. These modifications can be used to modulate the physicochemical properties of the resulting molecules, including their solubility, lipophilicity, and metabolic stability, as well as to introduce new pharmacophoric elements to enhance biological activity and selectivity. dndi.org

The synthesis of libraries of compounds based on a common scaffold is a cornerstone of modern drug discovery. mdpi.com The "this compound" core can serve as the starting point for such diversity-oriented synthesis, where different chemical groups are systematically introduced to explore the structure-activity relationships (SAR) for a particular biological target. For example, the synthesis of various piperidine derivatives has been instrumental in the development of agents for a range of diseases. mdpi.comrsc.org

While specific examples of the extensive use of "this compound" as a building block are not widely documented in dedicated studies, the principles of medicinal chemistry suggest its utility. The combination of the rigid aromatic fluorophenoxy group and the flexible, yet conformationally defined, piperidine ring provides a scaffold that can be elaborated to target a variety of biological macromolecules. The synthesis of such derivatives allows for the systematic exploration of how different substituents and their spatial arrangement influence biological activity.

Biological Activity and Molecular Target Interactions in Vitro Studies

Enzyme Inhibition Profiling

Monoacylglycerol Lipase (MAGL)

No data on the inhibitory activity of 2-((2-Fluorophenoxy)methyl)piperidine against Monoacylglycerol Lipase (MAGL) has been reported in the scientific literature.

1,4-dihydroxy-2-naphthoate Isoprenyltransferase (MenA) from Mycobacterium tuberculosis

While piperidine (B6355638) derivatives have been investigated as inhibitors of MenA, no specific inhibitory data for this compound has been published.

Histone Lysine Methyltransferase SETD7

The inhibitory profile of this compound against the Histone Lysine Methyltransferase SETD7 is not available in current scientific publications.

Uridine Phosphorylase (UrdPase)

No studies concerning the inhibition of Uridine Phosphorylase (UrdPase) by this compound have been found in the literature.

Carbonic Anhydrase Isoenzymes

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain isoforms, such as CA IX and XII, are associated with tumors, making them attractive targets for cancer therapy. A study on fluorinated pyrrolidines and piperidines containing tertiary benzenesulfonamide moieties revealed selective inhibition of human carbonic anhydrase II (hCA II). nih.gov This suggests that the combination of a piperidine ring and fluorine substitution could be a promising strategy for developing selective CA inhibitors. While direct data for this compound is not available, the inhibitory potential of related fluorinated compounds underscores the relevance of this structural motif.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov The piperidine ring is a core component of many cholinesterase inhibitors, including the well-known drug donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride). nih.gov Research on 1-benzylpiperidine and 1-benzoylpiperidine derivatives has identified compounds with potent dual inhibitory activity against both AChE and SERT (serotonin transporter). mdpi.com One such derivative, containing a fluorine atom, showed an IC50 value of 5.10 µM against AChE. mdpi.com Kinetic studies of donepezil have shown a mixed-type inhibition of AChE. nih.gov

Table 2: In Vitro Cholinesterase Inhibitory Activity of a Representative Fluorinated Piperidine Derivative

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Benzoylpiperidine Derivative | Acetylcholinesterase (AChE) | 5.10 | mdpi.com |

Antimicrobial Activity Studies

Piperidine derivatives have been investigated for their antibacterial properties against a range of pathogens. biointerfaceresearch.comsymbiosisonlinepublishing.com For instance, a study of novel piperidine derivatives showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com In another study, certain 2-hydroxypyrrolidine/piperidine derivatives demonstrated potent antimicrobial activity against several bacterial strains, including E. coli. symbiosisonlinepublishing.com Specifically, one piperidine derivative exhibited a maximum zone of inhibition of 28 mm against E. coli. symbiosisonlinepublishing.com While the antibacterial spectrum of this compound has not been specifically reported, the broad activity of other piperidine-containing molecules suggests potential in this area. academicjournals.orgacademicjournals.org

The antifungal activity of piperidine derivatives has also been explored. researchgate.netresearchgate.net One study investigated a series of novel piperidine derivatives and found that some compounds exhibited varying degrees of inhibition against Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net However, other synthesized piperidine compounds in the same study showed no activity against the tested fungal species. academicjournals.orgacademicjournals.orgresearchgate.net Another study on piperidine-based surfactants demonstrated antifungal properties against Candida albicans. researchgate.net The design of new piperidine-4-carbohydrazide derivatives has also led to compounds with potent in vitro antifungal activity against various plant pathogenic fungi. nih.gov

The piperidine scaffold is a key feature in several compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. frontiersin.orgresearchgate.net The 4-aminopiperidine series of compounds has been explored for its potential to inhibit the growth of M. tuberculosis. researchgate.net Furthermore, the natural product piperine, a piperidine alkaloid, has been shown to have immunomodulatory effects that can enhance the efficacy of antitubercular drugs like rifampicin. nih.gov Studies on piperlongumine, another piperidine-containing natural product, have demonstrated its bactericidal action against M. tuberculosis. nih.gov While direct antitubercular data for this compound is not available, the consistent activity of various piperidine derivatives suggests that this chemical class is a promising starting point for the development of new antitubercular agents. frontiersin.orgresearchgate.net

Antimalarial Activity Against Plasmodium falciparum

A comprehensive review of published scientific literature did not yield specific data or detailed research findings regarding the in vitro antimalarial activity of this compound against Plasmodium falciparum. Consequently, no data tables on its efficacy, such as IC50 values against various parasite strains, can be provided at this time. Research into the antiplasmodial effects of various piperidine derivatives is an active area of investigation, but specific results for this compound have not been reported in the available literature.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the basis of molecular recognition and is frequently used to predict the strength and type of interaction between a potential drug and its target protein.

Molecular docking simulations are employed to predict how 2-((2-Fluorophenoxy)methyl)piperidine and related compounds fit into the binding site of a target protein. The simulation places the ligand in various positions and orientations within the binding pocket and calculates a score, or binding energy, for each pose. This score is an estimation of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in studies of similar phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor, docking helps explain differences in binding affinity (Ki values). It has been shown that the length of the alkyl linker connecting the phenoxy and piperidine (B6355638) moieties is critical; a longer chain can allow the phenoxy group to better occupy hydrophobic regions within the receptor's binding site, leading to more favorable hydrophobic interactions and higher affinity. uniba.it For example, molecular modeling of a highly affine pyridine (B92270) derivative (Compound 5) at the human σ1 receptor revealed a binding energy of -11.2 kcal/mol, which correlates well with its experimentally determined high affinity (Ki = 1.45 nM). csic.es These studies underscore the ability of docking to rationalize structure-activity relationships and predict binding affinities for this class of compounds.

Table 1: Example Binding Affinities of Related Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 5 (A complex pyridine derivative) | Human σ1 Receptor | 1.45 nM | csic.es |

| PRE-084 (Reference Compound) | σ1 Receptor | ~30-fold lower than related compounds | uniba.it |

This table showcases binding affinities for compounds structurally related to this compound to illustrate the data obtained from such studies.

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, are critical for stabilizing the ligand-protein complex.

For example, docking studies of a potent dual-target pyridine ligand containing a piperidine moiety into the σ1 receptor identified several key interactions. The simulation showed that the NH group of the ligand forms a hydrogen bond with the residue Glu172. csic.es Furthermore, the pyridine ring establishes π-alkyl interactions with Leu105 and Met93, while the propargylamine (B41283) group is situated in a cavity lined by Tyr206, Ala98, Leu95, and Thr181. csic.es Identifying these key residues is fundamental for designing new molecules with improved potency and selectivity, as modifications can be made to enhance these specific interactions. In other systems, key residues for binding have been identified as F486, Y505, N501, and Y489, where the forces are dominated by van der Waals attractions. nih.gov

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. sciengpub.irresearchgate.net Given its structure, the 2-((phenoxymethyl)piperidine scaffold could be used in virtual screening campaigns to discover new hits for various protein targets.

The process typically involves creating a 3D model of the target protein's binding site and then computationally "docking" thousands or even millions of compounds from a database into this site. mdpi.com The compounds are ranked based on their predicted binding affinity or how well they fit the shape and chemical environment of the binding pocket. Molecules containing the piperidine scaffold are frequently identified in such screens due to the ring's favorable physicochemical properties and its prevalence in known drugs. researchgate.net This approach accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. sciengpub.irnih.gov

Conformational Analysis of the Piperidine Ring System

The most stable conformation for a piperidine ring is the chair form. nih.govnih.gov In this conformation, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain. The ring can rapidly interconvert between two equivalent chair conformations through a process known as a ring flip. youtube.com In an unsubstituted piperidine ring, these two chair forms are identical in energy. However, when substituents are present, one chair conformation is often more stable than the other. Other, less stable conformations include the boat and twist-boat forms, which are typically high-energy intermediates in the ring-flipping process. rsc.org For most substituted piperidines, the equilibrium lies heavily in favor of the chair conformation. nih.gov

The presence of a substituent on the piperidine ring significantly influences the equilibrium between the two possible chair conformations. Substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring).

For this compound, the large (2-Fluorophenoxy)methyl group at the C2 position creates significant steric bulk. To minimize steric strain, particularly the unfavorable 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions, this large substituent will strongly prefer to occupy the equatorial position. youtube.com Placing the bulky group in the axial position would lead to significant steric clashes, destabilizing that conformation. Therefore, the conformational equilibrium for this compound is expected to overwhelmingly favor the chair form where the (2-Fluorophenoxy)methyl substituent is in the equatorial orientation. While fluorine substitution can sometimes introduce complex electronic effects that influence conformation, in this case, the fluorine atom is on the distant phenyl ring and its direct electronic influence on the piperidine ring's conformational preference is negligible compared to the dominant steric effect of the entire substituent group. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| PRE-084 |

| (R)-3a ( (–)-(R)-2-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine hydrochloride) |

Analysis of Intramolecular Interactions Governing Conformation

No specific studies were identified that analyzed the intramolecular forces such as charge-dipole interactions, hyperconjugation, or steric repulsion that dictate the conformational preferences of this compound. For similar fluorinated piperidines, research has highlighted the importance of charge-dipole interactions between the fluorine atom and the protonated piperidine nitrogen in influencing the conformational equilibrium, but this has not been specifically calculated for the title compound.

Quantum Chemical Calculations

Detailed quantum chemical calculations for this compound are not available in published research. This includes the following specific analyses:

Geometry Optimization and Electronic Structure Analysis

While this is a standard computational procedure, no published results of geometry optimization or electronic structure analysis for this specific molecule were found.

Density Functional Theory (DFT) Applications (e.g., B3LYP, M06-2X)

There are no available studies that have applied DFT methods like B3LYP or M06-2X to calculate the properties of this compound. Research on other piperidine derivatives frequently utilizes these functionals to investigate electronic structure and properties. scispace.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, have not been reported for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

Calculation of Vibrational Frequencies

No calculated vibrational frequencies for this compound have been published. This analysis, when compared with experimental infrared spectroscopy, helps to confirm the structure of a synthesized compound.

Mapping Transition States and Reaction Energy Barriers

There is no information available on the mapping of transition states or the calculation of reaction energy barriers for any reactions involving this compound.

Molecular Dynamics (MD) Simulations

No peer-reviewed studies or publicly accessible data could be found that have conducted Molecular Dynamics (MD) simulations specifically on this compound complexed with a protein target. As a result, information regarding its dynamic behavior, movement within binding sites, the movement of binding site residues, and the calculation of binding free energies for this particular compound is not available.

There are no available research articles detailing the dynamic behavior of a ligand-protein complex involving this compound.

Specific investigations into the movement of this compound within a protein binding site have not been published.

There are no data on the assessment of residue movements within a binding site upon the binding of this compound.

No studies were identified that calculated the binding free energy of this compound to a biological target using methods such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach.

Intermolecular Interaction Analysis

While the structure of this compound suggests the potential for various intermolecular interactions, specific, detailed analyses and characterizations are not present in the current body of scientific literature.

There are no published studies that specifically analyze the hydrogen bonding networks formed by this compound in a biological or chemical context. The piperidine nitrogen can act as a hydrogen bond acceptor, and the hydrogen on this nitrogen can act as a donor, while the fluorine atom and the ether oxygen can also act as hydrogen bond acceptors. However, without experimental or computational studies, a detailed description of its specific hydrogen bonding network is not possible.

Hydrophobic Interactions

Computational studies on piperidine derivatives highlight the significance of hydrophobic interactions in their molecular interactions. The piperidine ring itself, being a saturated heterocycle, contributes to the lipophilicity of a molecule. The nature and position of substituents on the piperidine ring can significantly influence these hydrophobic interactions. nih.govnih.gov

In derivatives containing aromatic moieties, such as a phenyl group, numerous hydrophobic interactions are often observed. nih.gov For instance, in certain piperidine derivatives, the active component establishes a stable hydrophobic interaction within the catalytic pocket of enzymes. nih.gov The substitution pattern on such aromatic rings can further modulate these interactions. The introduction of a fluorine atom, as in a fluorophenoxy group, can alter the electronic and steric properties, thereby influencing how the molecule interacts with hydrophobic regions of biological targets. rsc.org

Studies on related compounds have shown that modifications to the piperidine scaffold, such as the introduction of methyl groups, can be hypothesized to either create direct hydrophobic interactions with an enzyme or to conformationally lock the aryl ring, suggesting the nuanced role of such interactions. acs.org The replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to significantly affect affinity for certain biological targets, a phenomenon partly attributed to differences in the geometric arrangement and the resulting hydrophobic interactions. nih.gov

It is a common strategy in drug design to modify linkers and substituent groups to optimize these hydrophobic contacts. For example, the length of an alkyl linker connecting the piperidine ring to another group can be critical, with extensions sometimes leading to clashes within hydrophobic pockets and a reduction in binding affinity. nih.gov

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the crystal packing. This method maps properties such as d_norm (a normalized contact distance), shape index, and curvedness onto the molecular surface. mdpi.com

The presence of heteroatoms like nitrogen and oxygen in piperidine derivatives leads to the formation of hydrogen bonds (e.g., C—H⋯O, N—H⋯N), which are visible as distinct regions on the Hirshfeld surface and play a crucial role in linking molecules into chains or more complex networks. nih.goved.ac.uk In fluorinated piperidine derivatives, C—H⋯π interactions are also characteristic features of the crystal packing. iucr.org

The shape index and curvedness plots derived from Hirshfeld analysis can indicate the presence or absence of π–π stacking interactions. Flat regions on the surface, highlighted by low curvedness, and adjacent red and blue triangles on the shape index are indicative of such stacking. nih.govmdpi.com In many piperidine derivatives, however, π–π stacking interactions are not observed, with the packing being dominated by other forces. iucr.org The fluorination of aromatic rings can dramatically alter the crystal packing motif by changing the electrostatic potential, which in turn modifies the relative orientation of the rings. rsc.org

A summary of intermolecular contact contributions from Hirshfeld surface analysis for a related piperidine derivative is presented below.

| Interaction Type | Contribution (%) |

| H···H | 74.2 |

| C···H/H···C | 18.7 |

| O···H/H···O | 7.0 |

| N···H/H···N | 0.1 |

| Data for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, a related piperidine derivative. nih.gov |

Structure Activity Relationship Sar Studies of 2 2 Fluorophenoxy Methyl Piperidine Analogues

Systematic Modification of the Piperidine (B6355638) Ring Substituents

The piperidine ring is a crucial component, and its substitution pattern significantly influences biological activity. Modifications have primarily targeted the piperidine nitrogen and the carbon atoms of the ring.

N-Substitution: The nitrogen atom of the piperidine ring is a key basic center. Its substitution plays a pivotal role in modulating potency and selectivity.

N-Alkylation: Introducing small alkyl groups, such as a methyl group, on the piperidine nitrogen is a common strategy. For instance, in some series of piperidine derivatives, N-methylation has been shown to be important for activity. nih.govnih.gov In other cases, larger N-alkyl substituents, like N-propyl or N-diethyl groups, have led to potent derivatives. nih.gov The introduction of partially fluorinated N-alkyl groups has been studied to fine-tune basicity and lipophilicity. researchgate.net

N-Arylation: The replacement of an N-alkyl group with an N-aryl substituent can also impact activity, though this is less common for this specific scaffold.

Replacement of Piperidine: Replacing the piperidine ring with other cyclic amines like homopiperazine (B121016) has been explored to improve properties such as metabolic stability. nih.gov

Ring Carbon Substitution: Adding substituents to the carbon atoms of the piperidine ring can confer conformational rigidity and introduce new interactions with the biological target.

Substitution at the C4-position of the piperidine ring is a common strategy. For example, a 4-methyl or a 4-hydroxy group can enhance inhibitory effects. nih.gov

The position of substituents on the piperidine ring can strongly influence activity. Studies on related compounds have shown that 1,3-substituted piperidine rings can exhibit better activity than 1,4-substituted ones in certain contexts. nih.gov

The presence of multiple substituents, such as in 2,6-disubstituted piperidines, creates cis/trans isomers, which have distinct biological profiles. nih.gov

Table 1: Effect of Piperidine Ring Modifications on Biological Activity This table is a representative summary based on findings from various piperidine-containing compound series.

| Modification | Position | Substituent | General Effect on Activity | Reference |

|---|---|---|---|---|

| Nitrogen Substitution | N1 | Methyl | Often important for activity | nih.govnih.gov |

| Nitrogen Substitution | N1 | Propyl, Diethyl | Can lead to potent compounds | nih.gov |

| Nitrogen Substitution | N1 | N-Aryl | Can modulate activity | mdpi.com |

| Ring Substitution | C4 | Methyl | Can increase inhibition | nih.gov |

| Ring Substitution | C4 | Hydroxyl | Can increase inhibition | nih.gov |

| Ring Replacement | - | Homopiperazine | May improve metabolic stability | nih.gov |

Exploration of Substituent Effects on the Fluorophenoxy Moiety

The fluorophenoxy group is another critical pharmacophoric element. The position of the fluorine atom and the introduction of other substituents on the phenyl ring have profound effects on activity.

Fluorine Substitution: The fluorine atom itself, with its high electronegativity and small size, significantly impacts the electronic properties and binding interactions of the molecule. researchgate.net

Position: The ortho-position of the fluorine in 2-((2-fluorophenoxy)methyl)piperidine is specific. Moving the fluorine to the meta or para position would alter the molecule's electronic distribution and conformational preferences, thereby affecting its interaction with the target. In related fluorophenylpiperazine series, the presence and position of a halogen on the phenyl ring were found to be essential for inhibitory effects. frontiersin.org

Multiple Fluorination: The introduction of additional fluorine atoms, for example, creating a difluoro- or trifluorophenoxy moiety, can further modulate activity. rsc.org

Other Substituents: Replacing or adding to the fluorine substituent with other groups helps to probe the electronic and steric requirements of the binding site.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) can have varied effects. In some series, electron-rich aromatic rings are preferred, suggesting that EDGs could enhance activity. dndi.org

Electron-Withdrawing Groups (EWGs): Strong EWGs like cyano (-CN) or trifluoromethyl (-CF3) can also be used to probe electronic effects. rsc.org In some analogue series, electron-deficient groups led to inactivity. dndi.org The introduction of a chlorine atom has been shown to restore inhibitory activity in certain inactive analogues. frontiersin.org

Table 2: Influence of Fluorophenoxy Moiety Substituents on Activity This table is a representative summary based on findings from various phenoxy- or phenyl-containing compound series.

| Position | Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| Ortho | Fluoro (-F) | Essential for activity in many series | frontiersin.org |

| Para | Fluoro (-F) | Can improve metabolic stability | dndi.org |

| Para | Trifluoromethyl (-CF3) | Probes electronic requirements | rsc.org |

| Para | Cyano (-CN) | Probes electronic requirements | rsc.org |

| Di-methoxy | -OCH3 | Can improve metabolic clearance | dndi.org |

| Chloro | -Cl | Can restore activity in some analogues | frontiersin.org |

Influence of Linker Length and Type on Biological Activity

The methyl group connected to an ether oxygen (-CH2-O-) forms the linker between the piperidine and fluorophenoxy moieties. Its length, composition, and rigidity are critical for correctly positioning the two ring systems.

Linker Length: The optimal length of the linker is crucial for spanning the distance between binding pockets on the target receptor.

In many related compound classes, a linker of 2 to 5 atoms is considered optimal for activity. nih.gov Shortening or lengthening the linker from the single methylene (B1212753) unit in this compound would likely decrease potency by disrupting the optimal spatial arrangement of the pharmacophoric groups.

Linker Type (Bioisosteric Transformations): Replacing the ether linkage with other chemical groups (bioisosteres) can improve metabolic stability, alter binding modes, or introduce new interactions.

Thioether Linkage: Replacing the ether oxygen with sulfur to form a thioether can alter the bond angle and lipophilicity. In some series, changing an amide to a thioamide linkage drastically reduced activity. nih.gov

Amide or Sulfonamide Linkers: Replacing the ether with an amide (-C(O)NH-) or a sulfonamide (-SO2NH-) introduces hydrogen bonding capabilities and changes the linker's rigidity. rsc.org Such modifications are a key strategy in rational drug design. rsc.org

Alkyl Chains: Using a simple propyl chain, as seen in 3-phenoxypropyl piperidine analogues, is another common linker strategy. nih.govresearchgate.net

Stereochemical Implications in Activity and Selectivity

The core structure of this compound contains a chiral center at the C2 position of the piperidine ring. This stereochemistry is a critical determinant of biological activity. researchgate.netslideshare.net

Enantioselectivity: The two enantiomers, (R)- and (S)-2-((2-fluorophenoxy)methyl)piperidine, will interact differently with a chiral biological target, such as a receptor or enzyme. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). researchgate.net

Diastereoselectivity: The introduction of additional chiral centers, for instance by substituting the piperidine ring at another position, creates diastereomers (e.g., cis/trans isomers). nih.gov These diastereomers have different three-dimensional shapes and, consequently, can exhibit vastly different potencies and selectivities. For example, studies on related Tramadol analogues found that the (3R, 4S) diastereomer had much more potent activity than its (3S, 4R) enantiomer. researchgate.netnih.gov

Conformational Restriction: The stereochemistry dictates the preferred conformation of the molecule, particularly the orientation of the (fluorophenoxy)methyl substituent relative to the piperidine ring (axial vs. equatorial). This, in turn, affects how well the molecule fits into its binding site.

Identification of Pharmacophoric Features

Through extensive SAR studies, a pharmacophore model for this class of compounds can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity.

Key features generally include:

A Basic Nitrogen Atom: The piperidine nitrogen, which is protonated at physiological pH, typically forms a key ionic or hydrogen bond interaction. mdpi.com

Aromatic/Hydrophobic Region: The fluorophenoxy ring provides a necessary hydrophobic interaction and can engage in pi-stacking with aromatic residues in the binding pocket. researchgate.net

Hydrogen Bond Acceptor: The ether oxygen atom in the linker can act as a hydrogen bond acceptor.

Defined Spatial Arrangement: The specific stereochemistry and the linker's properties ensure a precise distance and orientation between the basic nitrogen and the aromatic ring. nih.gov

Pharmacophore models can be developed and refined using computational tools like Catalyst, which helps in quantitatively understanding the structural requirements for activity. nih.gov

Rational Design Strategies Based on SAR Information (e.g., Bioisosteric Transformations)

The knowledge gained from SAR studies is the foundation for rational drug design. nih.govrsc.org The goal is to design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: This is a key strategy where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's profile. rsc.org